(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid
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Overview
Description
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a butanoic acid backbone, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.
Formation of the Butanoic Acid Backbone: The protected amine is then coupled with a suitable butanoic acid derivative using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction, where the fluorine atoms enhance the reactivity of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, facilitated by the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid: Lacks the Boc-protecting group.
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-phenyl-butanoic acid: Lacks the fluorinated aromatic ring.
Uniqueness
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid is unique due to the combination of the Boc-protecting group and the highly fluorinated aromatic ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
486459-99-8 |
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Molecular Formula |
C16H19F4NO4 |
Molecular Weight |
365.32 g/mol |
IUPAC Name |
(3R)-4-[2-fluoro-4-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H19F4NO4/c1-15(2,3)25-14(24)21-11(8-13(22)23)6-9-4-5-10(7-12(9)17)16(18,19)20/h4-5,7,11H,6,8H2,1-3H3,(H,21,24)(H,22,23)/t11-/m1/s1 |
InChI Key |
YZJNBXCYRXNTTQ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)C(F)(F)F)F)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)F)CC(=O)O |
Origin of Product |
United States |
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